Product packaging for 4-(Cyclobutylamino)benzonitrile(Cat. No.:CAS No. 1248277-47-5)

4-(Cyclobutylamino)benzonitrile

Cat. No.: B2788377
CAS No.: 1248277-47-5
M. Wt: 172.231
InChI Key: NESAEIGXYQOLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Nitrile-Containing Organic Compounds in Academic Research

Nitrile-containing organic compounds, also known as cyano compounds, are a cornerstone of modern organic synthesis and are widely found in nature and commercial products. researchgate.netrcsi.comnih.gov The unique physicochemical properties of the nitrile group, including its linear geometry, high polarity, and ability to act as both a hydrogen bond acceptor and a weak base, make it a valuable functional group in drug design and the synthesis of complex molecules. researchgate.netnih.gov

In academic research, nitriles are recognized for their ability to be transformed into a variety of other functional groups, such as amines, amides, carboxylic acids, and ketones, making them versatile synthetic intermediates. researchgate.netebsco.com They participate in a wide array of chemical reactions, including cycloadditions and C-H bond functionalizations. researchgate.net Furthermore, the natural world provides a diverse range of nitrile-containing molecules with potential medicinal applications. rcsi.com The incorporation of a nitrile moiety into pharmaceutical candidates is a strategy often employed to enhance binding affinity and improve pharmacokinetic profiles. nih.gov

Area of Research Significance of Nitrile-Containing Compounds
Medicinal Chemistry More than 30 FDA-approved drugs contain a nitrile group; it can enhance binding affinity and metabolic stability. nih.gov
Natural Products A wide variety of nitrile-containing molecules with diverse biological activities have been isolated from natural sources. rcsi.com
Organic Synthesis The nitrile group is a versatile precursor for various functional groups like amines, amides, and carboxylic acids. researchgate.netebsco.com
Materials Science Used in the synthesis of polymers and materials with specific electronic or photoresponsive properties. guidechem.com

Significance of Aminobenzonitriles in Synthetic Organic Chemistry

Aminobenzonitriles are a specific class of benzonitrile (B105546) derivatives where an amino group (-NH₂) or a substituted amino group is attached to the benzene (B151609) ring. ontosight.ai These compounds are valuable intermediates in organic synthesis, particularly for the production of pharmaceuticals and dyes. guidechem.comontosight.ai The presence of both the amino and nitrile groups allows for a wide range of chemical transformations. The amino group can undergo reactions like acylation and alkylation, while the nitrile group can be hydrolyzed or reduced. ontosight.ai

4-Aminobenzonitrile (B131773), a primary example, is a precursor in the synthesis of various materials, including liquid crystals and polymers with specific photoresponsive properties. guidechem.com The synthesis of aminobenzonitriles can be achieved through methods such as the reduction of the corresponding nitrobenzonitrile. ontosight.ai The structural characteristics of aminobenzonitriles, such as the pyramidal character of the amino nitrogen atom, have been a subject of crystallographic studies. researchgate.net

Aminobenzonitrile Derivative Application/Significance
4-AminobenzonitrileIntermediate for pharmaceuticals, dyes, and liquid crystal materials. guidechem.comontosight.ai
4-(Dimethylamino)benzonitrileStudied for its intramolecular charge transfer properties and use in materials science.
4-(Alkylamino)-3-nitrobenzonitrileUsed as a precursor in the synthesis of compounds designed for DNA recognition. nih.gov

Structural Context of 4-(Cyclobutylamino)benzonitrile within Benzonitrile Derivatives

This compound is a substituted aminobenzonitrile where a cyclobutyl group is attached to the nitrogen atom of the amino group at the 4-position of the benzonitrile core. This specific substitution pattern places it within a family of N-substituted benzonitrile derivatives that are of interest in medicinal chemistry and materials science.

The structure of this compound combines the aromatic benzonitrile core with a non-planar, four-membered cyclobutyl ring. The electronic properties of the benzonitrile moiety are influenced by the electron-donating nature of the amino group, while the cyclobutyl substituent introduces specific steric and conformational constraints. Research on structurally similar compounds, such as other 3-cyclobutylamino derivatives, has explored their potential as agonists for certain ion channels. nih.gov The synthesis of related N-alkylaminobenzonitriles often involves the nucleophilic substitution of a suitable precursor, such as 4-fluoro-3-nitrobenzonitrile (B23716), with the corresponding amine. nih.gov

Properties of this compound

PropertyValue
CAS Number 1248277-47-5 bldpharm.com
Molecular Formula C₁₁H₁₂N₂ bldpharm.com
Molecular Weight 172.23 g/mol
SMILES N#CC1=CC=C(NC2CCC2)C=C1 bldpharm.com

The structural features of this compound, particularly the N-cyclobutyl group, distinguish it from other N-alkylated aminobenzonitriles and suggest potential for unique applications in the design of bioactive molecules and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B2788377 4-(Cyclobutylamino)benzonitrile CAS No. 1248277-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclobutylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-8-9-4-6-11(7-5-9)13-10-2-1-3-10/h4-7,10,13H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESAEIGXYQOLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248277-47-5
Record name 4-(cyclobutylamino)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Cyclobutylamino Benzonitrile and Analogous Systems

Synthesis of the 4-(Cyclobutylamino)benzonitrile Core

The specific construction of the this compound molecule can be accomplished by applying the general strategies mentioned above, either by introducing the cyclobutylamino group onto a benzonitrile (B105546) precursor or by forming the nitrile group on a cyclobutyl-substituted aniline (B41778).

The most direct methods for synthesizing this compound involve the formation of the C-N bond between the cyclobutylamine (B51885) and the C4 position of the benzonitrile ring.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most effective methods for forming C(aryl)-N bonds. wikipedia.orgrug.nl The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would involve the reaction of a 4-halobenzonitrile (e.g., 4-bromobenzonitrile (B114466) or 4-chlorobenzonitrile) with cyclobutylamine. The development of sterically hindered and electron-rich phosphine ligands (such as X-Phos and BINAP) has significantly expanded the scope of this reaction to include a wide range of amines and aryl chlorides. wikipedia.orgresearchgate.netbeilstein-journals.org

Nucleophilic Aromatic Substitution (S_N_Ar): As previously discussed, this method is also highly applicable. The reaction of 4-fluorobenzonitrile (B33359) with cyclobutylamine, typically in a polar aprotic solvent like DMSO or DMF and often with a base like K₂CO₃, provides a direct route to this compound. An analogous reaction involves the displacement of a fluoride (B91410) from 4-fluoro-3-nitrobenzonitrile (B23716) by various amines to yield the corresponding 4-(alkylamino)-3-nitrobenzonitriles. nih.gov

Reaction Starting Materials Catalyst/Reagents Description
Buchwald-Hartwig Amination 4-Halobenzonitrile + CyclobutylaminePd catalyst (e.g., Pd(OAc)₂), Phosphine Ligand (e.g., X-Phos), Base (e.g., NaOt-Bu)A versatile Pd-catalyzed C-N bond formation. wikipedia.orgbeilstein-journals.org
Nucleophilic Aromatic Substitution 4-Fluorobenzonitrile + CyclobutylamineBase (e.g., K₂CO₃), Solvent (e.g., DMSO)Direct displacement of fluoride, activated by the para-cyano group. masterorganicchemistry.comresearchgate.net

An alternative synthetic approach involves introducing the nitrile group onto an aniline ring that already bears the cyclobutylamino substituent. This can be achieved by starting with a precursor like 4-bromo-N-cyclobutylaniline. This intermediate can then undergo a palladium-catalyzed cyanation reaction, as described in section 2.1.2, using a cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] to yield the final product, this compound. nih.gov This route is advantageous if the N-cyclobutylaniline precursor is more readily available or if other transformations are required before the introduction of the sensitive nitrile group.

Preparation of Precursors and Intermediates for this compound

The successful synthesis of the target compound relies on the availability of key precursors and intermediates, primarily cyclobutylamine and 4-halobenzonitriles.

Cyclobutylamine: The synthesis of cyclobutylamine itself can be challenging due to the ring strain of the four-membered ring. google.com Several methods have been established:

Hofmann Rearrangement: This classic method involves the rearrangement of cyclobutanecarboxamide. orgsyn.org

Schmidt Reaction: Cyclobutanecarboxylic acid can be converted to cyclobutylamine in a one-step reaction using sodium azide (B81097) and sulfuric acid. orgsyn.org

Oxidative Rearrangement: A higher-yielding alternative to the Hofmann rearrangement uses lead tetraacetate or iodosobenzene (B1197198) diacetate to rearrange cyclobutanecarboxamide. orgsyn.org

Modern Methods: More recent strategies include Lewis acid-catalyzed cycloaddition/ring-opening of bicyclo[1.1.0]butanes with triazinanes to produce syn-diastereoselective cyclobutylamines. acs.org

4-Halobenzonitriles: These precursors are generally commercially available or can be synthesized through standard aromatic transformations. For instance, 4-bromobenzonitrile can be prepared from 4-bromoaniline (B143363) via the Sandmeyer reaction, which involves diazotization of the aniline followed by treatment with a copper(I) cyanide or other cyanide sources.

Synthesis of Substituted Halobenzonitriles

Substituted halobenzonitriles are critical starting materials for the synthesis of this compound and its analogs, such as 2-Chloro-4-(cyclobutylamino)benzonitrile. bldpharm.com These halogenated intermediates provide a reactive site for nucleophilic substitution or cross-coupling reactions.

One common approach to synthesizing substituted benzonitriles is through the displacement of a halogen atom on a pre-existing benzonitrile ring. For instance, the reaction of 2-halobenzonitriles with various carbanions can lead to the formation of (2-cyanoaryl)arylacetonitriles. acs.org Similarly, nucleophilic aromatic substitution (SNAr) reactions are effective, as demonstrated in the synthesis of isoquinolones from 2-halobenzonitriles and ketones, a process promoted by a base like potassium tert-butoxide (KOtBu) and followed by a copper-catalyzed cyclization. acs.org

Another versatile method involves the use of organometallic reagents. Suzuki cross-coupling reactions between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization, provide an efficient two-step synthesis of isoquinolin-1(2H)-ones. organic-chemistry.org Lithiation of halobenzonitriles followed by trapping with an appropriate electrophile is another strategy to produce substituted benzonitriles. researchgate.net

The direct conversion of other functional groups into the nitrile group is also a widely used method. For example, the Sandmeyer reaction allows for the conversion of an amino group on a halogenated aniline to a nitrile group.

Starting MaterialReagentsProductReaction TypeReference
2-HalobenzonitrilesKetones, KOtBu, Cu(OAc)₂Isoquinolone DerivativesSNAr/Cyclization acs.org
2-HalobenzonitrilesVinyl Boronates, Pt-catalyst3,4-unsubstituted isoquinolin-1(2H)-onesSuzuki Coupling/Cyclization organic-chemistry.org
4-ChlorobenzonitrileLithium Amides3- and 4-N,N-DialkylaminobenzonitrilesNucleophilic Substitution researchgate.net
4-Fluoro-3-nitrobenzonitrileAlkylamines4-(Alkylamino)-3-nitrobenzonitrileNucleophilic Aromatic Substitution nih.gov

Methods for Cyclobutylamine Introduction

The key step in forming this compound is the introduction of the cyclobutylamine group onto the benzonitrile ring. This is typically achieved through a nucleophilic substitution reaction where cyclobutylamine displaces a halogen atom on a halobenzonitrile precursor.

A well-established method for this type of transformation is the nucleophilic aromatic substitution of a fluorine atom, which is often the most reactive halogen for this purpose. For example, the synthesis of 4-(alkylamino)-3-nitrobenzonitriles is readily accomplished by reacting 4-fluoro-3-nitrobenzonitrile with various primary or secondary amines. nih.gov This reaction generally proceeds at room temperature in a solvent like ethanol (B145695). A similar strategy can be employed by reacting 4-fluorobenzonitrile with cyclobutylamine, often catalyzed by a base, to yield this compound.

The synthesis of the cyclobutylamine reagent itself is a crucial preliminary step. Modern synthetic methods have made cyclobutane (B1203170) derivatives more accessible. One innovative approach involves a Lewis acid-catalyzed (3 + 2 + 2) cycloaddition followed by a ring-opening strategy using bicyclo[1.1.0]butanes and triazinanes to produce syn-diastereoselective cyclobutylamines. acs.org The cyclobutane ring is an important structural motif in medicinal chemistry, often used as a bioisosteric replacement for aromatic rings to improve properties like metabolic stability and binding affinity. ru.nl

ReactionReactantsConditionsProductReference
Nucleophilic Aromatic Substitution4-Fluoro-3-nitrobenzonitrile, Various AminesEthanol, Room Temperature4-(Alkylamino)-3-nitrobenzonitrile nih.gov
Cycloaddition/Ring-OpeningBicyclo[1.1.0]butanes, TriazinanesLewis Acid Catalystsyn-Cyclobutylamines acs.org
C-N Cross-CouplingHalobenzonitrile, CyclobutylaminePalladium or Copper CatalystThis compoundGeneral Method

Green Chemistry Approaches and Sustainable Synthesis Techniques for Substituted Benzonitriles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzonitriles to reduce environmental impact, minimize waste, and improve safety.

Catalytic Methods for Benzonitrile Synthesis

Catalysis plays a central role in the development of greener synthetic routes to benzonitriles. The use of efficient catalysts can lead to milder reaction conditions, higher yields, and reduced energy consumption.

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled. For instance, Fe₃O₄-CTAB nanoparticles have been used as a catalyst for the one-pot synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride, achieving a 97% yield. rsc.orgrsc.org More advanced systems include zeolitic imidazolate framework-derived single-atom iron catalysts (Fe₁-N-C), which efficiently catalyze the ammoxidation of various alcohols to nitriles in water under mild conditions. nih.gov These catalysts demonstrate high chemoselectivity and recyclability. nih.gov

Another green approach involves the pyrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) waste in the presence of ammonia (B1221849) over Ca(OH)₂/Al₂O₃ catalysts to produce benzonitrile and terephthalonitrile. mdpi.com This method not only synthesizes valuable chemicals but also addresses plastic waste recycling. mdpi.com

Catalytic SystemReactantsConditionsYieldReference
Fe₁-N-C Single-Atom CatalystAlcohols, Aqueous Ammonia, AirWater, 35 °CUp to 99% nih.gov
Fe₃O₄-CTAB NPsBenzaldehyde, NH₂OH·HClDMF, 80-90 °C97% rsc.orgrsc.org
4% Ca(OH)₂/Al₂O₃PET, Ammonia650 °C30.4% mdpi.com

Solvent-Free or Reduced-Solvent Reaction Systems

Minimizing or eliminating the use of volatile and hazardous organic solvents is a key goal of green chemistry. Several solvent-free or reduced-solvent methods for nitrile synthesis have been developed.

Ionic liquids (ILs) have emerged as promising green reaction media. A novel route for benzonitrile synthesis uses an ionic liquid, [HSO₃-b-Py]HSO₄, which acts as a co-solvent, catalyst, and phase-separation agent. rsc.orgrsc.orgresearchgate.net This system allows for the reaction of benzaldehyde with a hydroxylamine-IL salt to produce benzonitrile with 100% conversion and yield, and the ionic liquid can be easily recovered and reused. rsc.orgrsc.orgresearchgate.net

Solvent-free reactions, often facilitated by microwave irradiation, offer significant advantages in terms of reaction speed and energy efficiency. cem.com For example, a base-catalyzed, solvent-free procedure for synthesizing 2-substituted thiazolines from a broad range of nitriles and cysteamine (B1669678) hydrochloride at 80 °C has been reported, featuring high conversion and simple product isolation. st-andrews.ac.uk Similarly, the synthesis of various organic compounds, including hydrazones and tetrazoles, has been successfully achieved under solvent-free conditions using recyclable catalysts like Fly-ash-H₂SO₄ or polystyrene-bound AlCl₃. jscimedcentral.comrsc.org Vanadium-catalyzed electrophilic trifluoromethylation to produce quaternary α-trifluoromethyl nitriles has also been effectively carried out under solvent-free conditions. nih.gov


Chemical Reactivity and Mechanistic Investigations of 4 Cyclobutylamino Benzonitrile

Reactivity of the Nitrile Functional Group

The benzonitrile (B105546) portion of the molecule is characterized by the electron-withdrawing nature of the cyano group, which polarizes the C≡N triple bond. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair that can coordinate to electrophiles, including protons and metal ions.

Reductive Transformations to Amine Derivatives

The nitrile functional group can be readily reduced to a primary amine. This transformation is a cornerstone of synthetic chemistry, providing a route to benzylamine (B48309) derivatives. A common and effective method for this reduction is the use of metal hydrides.

Research on analogous compounds, such as 4-(4-methyl-piperazin-1-yl)-benzonitrile, demonstrates the feasibility of this reaction. The reduction of the nitrile group in this substrate to a primary aminomethyl group is efficiently achieved using reducing agents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride). nih.gov This suggests that 4-(cyclobutylamino)benzonitrile would similarly undergo reduction to form 4-(cyclobutylamino)benzylamine under analogous conditions. The general mechanism involves the nucleophilic addition of two hydride equivalents to the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the primary amine.

Table 1: Representative Reduction of an Analogous Benzonitrile

Starting Material Reagent Product Yield Reference

Nucleophilic Additions to the Nitrile (e.g., Tetrazole Formation, Amidine Synthesis)

The electrophilic carbon of the nitrile group is a prime target for various nucleophiles, leading to the formation of important heterocyclic structures like tetrazoles and amidines.

Tetrazole Formation: The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source is the most common method for the synthesis of 5-substituted-1H-tetrazoles. chalcogen.ro This reaction can be catalyzed by various agents, including Brønsted acids (like ammonium (B1175870) chloride) or Lewis acids. chalcogen.rojsynthchem.com In a typical procedure, benzonitrile is reacted with sodium azide and ammonium chloride in a solvent like dimethylformamide (DMF) at elevated temperatures to produce 5-phenyl-1H-tetrazole. chalcogen.ro The reaction proceeds via activation of the nitrile by a proton or Lewis acid, followed by nucleophilic attack of the azide anion and subsequent ring closure. researchgate.net Given this well-established reactivity, this compound is expected to react similarly to yield 5-(4-(cyclobutylamino)phenyl)-1H-tetrazole. Tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. chalcogen.ro

Amidine Synthesis: Amidines are another class of compounds accessible from nitriles. The Pinner reaction is a classical method for this transformation. wikipedia.orgorganic-chemistry.org It involves treating the nitrile with an anhydrous alcohol and hydrogen chloride to form a Pinner salt (an alkyl imidate hydrochloride). wikipedia.orgd-nb.info This intermediate can then be reacted with ammonia (B1221849) or an amine to furnish the corresponding amidine. wikipedia.orgnih.gov For instance, various cyano-substituted heterocycles are converted to their corresponding 2-imidazolinyl derivatives (a type of cyclic amidine) by treatment with ethanolic HCl followed by reaction with ethylenediamine. nih.gov Research on related 3-amino-4-(alkylamino)benzonitriles shows that the nitrile group can be converted to an amidine, highlighting the applicability of these methods to substrates containing N-alkylamino functionalities. nih.gov Therefore, this compound could be converted to the corresponding amidine or cyclic amidine derivatives through the Pinner reaction or related methodologies.

Reactions Involving Transition Metal Coordination

The lone pair of electrons on the nitrogen atom of the nitrile group allows it to act as a ligand, coordinating to various transition metals. wikipedia.org Benzonitrile, as a representative aromatic nitrile, is known to form stable complexes with a wide range of metals, including palladium, copper, ruthenium, and nickel. wikipedia.orgnih.gov For example, bis(benzonitrile)palladium dichloride, [PdCl₂(PhCN)₂], is a common and commercially available air-stable palladium(II) precursor used extensively in catalysis. wikipedia.org

In these complexes, the nitrile typically binds in a linear fashion through the nitrogen atom (η¹-coordination). The coordination to a metal center enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. While specific studies detailing the coordination complexes of this compound have not been extensively reported, its electronic properties are similar to benzonitrile, and it is expected to exhibit analogous coordination behavior. The presence of the secondary amine in the para position could potentially influence the electronic properties of the nitrile and the stability of the resulting metal complexes.

Reactivity of the Cyclobutylamino Moiety

The secondary amine of the cyclobutylamino group is a key reactive site, capable of undergoing typical amine reactions. Furthermore, the four-membered cyclobutyl ring possesses significant ring strain, which can be exploited in ring-opening reactions under specific conditions.

Nitrogen-Centered Reactions (e.g., Acylation, Alkylation)

The nitrogen atom of the cyclobutylamino group is nucleophilic and can react with a variety of electrophiles.

N-Acylation: N-acylation is a fundamental reaction of primary and secondary amines. While specific examples of the N-acylation of this compound are not prominent in the literature, the general reactivity of secondary amines is well-established. Acylation can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction would convert the secondary amine into a tertiary amide, yielding N-acyl-N-cyclobutyl-4-cyanoaniline derivatives.

N-Alkylation: Similarly, the nitrogen atom can be alkylated using alkyl halides or via reductive amination. Catalytic N-alkylation methods, often employing transition metal catalysts like palladium or ruthenium, are also widely used for their efficiency and selectivity. These reactions provide a route to tertiary amines. For this compound, N-alkylation would result in the formation of N-alkyl-N-cyclobutyl-4-cyanoaniline derivatives.

Cyclobutyl Ring Opening and Rearrangement Pathways

A particularly interesting aspect of the reactivity of N-cyclobutylanilines is the ability of the cyclobutyl ring to undergo cleavage. This process is driven by the release of the inherent ring strain of the four-membered ring (approximately 26 kcal/mol). nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool to initiate this transformation. nih.govrsc.org The mechanism involves a single-electron transfer (SET) from the aniline (B41778) nitrogen to an excited-state photocatalyst (e.g., an iridium complex). nih.govrsc.org This generates a nitrogen-centered radical cation. The radical cation then undergoes rapid C-C bond cleavage of the cyclobutyl ring to form a distonic radical cation intermediate. This reactive intermediate can then be trapped by various reactants in annulation reactions.

For example, studies on N-cyclobutylanilines bearing both electron-donating and electron-withdrawing substituents on the aromatic ring have shown successful [4+2] annulation with alkynes and α-substituted vinylketones. nih.govrsc.org The reaction of an N-cyclobutylaniline bearing a trifluoromethyl group (a strong electron-withdrawing group like the nitrile) with an alkyne successfully yielded the corresponding amine-substituted cyclohexene. nih.gov This provides strong evidence that this compound would be a suitable substrate for similar transformations, acting as a four-carbon synthon to construct more complex molecular architectures.

Table 2: Representative Photocatalytic [4+2] Annulation of an N-Cyclobutylaniline Analog

N-Cyclobutylaniline Substrate Reaction Partner Product Type Yield Reference
N-cyclobutyl-4-(trifluoromethyl)aniline Phenylacetylene Substituted Cyclohexene 81% nih.gov

This ring-opening strategy represents a modern and synthetically valuable pathway that leverages the unique structural features of the cyclobutylamino moiety.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile Ring

The reactivity of the aromatic ring in this compound is dictated by the electronic properties of its two substituents: the electron-donating cyclobutylamino group and the electron-withdrawing nitrile group.

Regioselectivity and Electronic Effects of Substituents

The cyclobutylamino group (-NH-cyclobutyl) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This is due to the nitrogen's lone pair of electrons, which can be donated into the aromatic pi-system through resonance, increasing the electron density of the ring and stabilizing the carbocation intermediate formed during the reaction. masterorganicchemistry.com Conversely, the nitrile group (-CN) is a deactivating, meta-directing group because of its strong electron-withdrawing inductive and resonance effects. scribd.com

In this compound, these two groups are in a para relationship, leading to a "push-pull" electronic effect. The powerful activating effect of the amino group dominates, making the ring more susceptible to electrophilic attack than benzene (B151609) itself. The substitution pattern is directed by the amino group, with electrophiles preferentially attacking the positions ortho to it (positions 2 and 6).

For nucleophilic aromatic substitution, the opposite is true. The electron-withdrawing nitrile group makes the aromatic ring more susceptible to attack by nucleophiles. harvard.edu Nucleophilic attack is most likely to occur at the positions ortho and para to the nitrile group. However, since the para position is already substituted, and given the strong electron-donating nature of the amino group, nucleophilic aromatic substitution on the ring itself is generally unfavorable unless a good leaving group is present at one of the ortho positions.

The synthesis of various aminobenzonitriles often involves the nucleophilic aromatic substitution of a halogenated benzonitrile with an amine. For instance, cyclic aminobenzonitriles have been prepared through the reaction of 4-fluorobenzonitrile (B33359) with various cyclic amines. researchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position Activating/Deactivating Group Predicted Outcome
2, 6 ortho to activating -NH-cyclobutyl group Major product

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.netrsc.org While specific examples involving this compound are not prevalent in the literature, its structural motifs are found in molecules synthesized using these methods.

For instance, the Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine, is a common method for synthesizing N-aryl amines. pleiades.onlinensf.govrsc.org It is conceivable that this compound could be synthesized via the Buchwald-Hartwig amination of 4-halobenzonitrile with cyclobutylamine (B51885). The efficiency of such reactions often depends on the choice of palladium catalyst and ligand. nih.govnih.gov

Furthermore, the amino group of this compound can participate in palladium-catalyzed reactions. For example, it could potentially be coupled with aryl halides to form more complex diarylamine structures.

The synthesis of diarylpyrimidine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) has involved a Buchwald-Hartwig reaction to couple 4-aminobenzonitrile (B131773) with a substituted pyrimidine. nih.gov This highlights the utility of the 4-aminobenzonitrile scaffold in palladium-catalyzed transformations.

Palladium-catalyzed reactions involving cyclobutanone (B123998) derivatives have also been reported, showcasing the ability to perform cross-coupling reactions on strained four-membered rings. organic-chemistry.org

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Understanding the detailed mechanism of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Kinetic and spectroscopic studies are the primary tools for such investigations.

Kinetic Studies: Kinetic studies measure reaction rates under varying conditions to provide insights into the reaction mechanism. For reactions involving substituted benzonitriles, kinetic data can reveal the electronic effects of substituents on the reaction rate. marquette.edu For example, a Hammett plot, which correlates reaction rates with substituent constants, can quantify the electronic influence of the cyclobutylamino and nitrile groups. A positive rho (ρ) value in a Hammett plot for a series of reactions indicates that the transition state has a build-up of negative charge, which is stabilized by electron-withdrawing groups. scribd.com

Spectroscopic Studies: Spectroscopic techniques such as NMR, IR, and UV-Vis are invaluable for identifying reactants, intermediates, and products, as well as for probing the electronic structure of molecules.

NMR Spectroscopy: 1H and 13C NMR can be used to determine the structure of products and to study the electronic environment of the aromatic ring. Changes in chemical shifts can provide information about the electron-donating and -withdrawing effects of the substituents. sid.irresearchgate.net

IR Spectroscopy: The characteristic C≡N stretching frequency in the IR spectrum of benzonitriles is sensitive to the electronic environment. researchgate.net Changes in this frequency upon reaction can provide clues about the reaction mechanism.

UV-Vis and Fluorescence Spectroscopy: Aminobenzonitriles are known for their interesting photophysical properties, including intramolecular charge transfer (ICT). acs.orgacs.orgacs.org Spectroscopic studies can be used to investigate the excited states of this compound and how they are influenced by the solvent and other factors.

Computational studies, often used in conjunction with experimental data, can also provide detailed insights into reaction mechanisms, transition state geometries, and electronic structures. jchps.com

Table 2: Spectroscopic Data for Related Aminobenzonitriles

Compound Spectroscopic Technique Key Finding Reference
4-(Dimethylamino)benzonitrile (DMABN) Time-resolved fluorescence Undergoes efficient thermally activated internal conversion. acs.org
4-Aminobenzonitrile (ABN) Emission decay kinetics Does not undergo excited-state charge transfer in many solvents. acs.org

Advanced Spectroscopic and Structural Elucidation of 4 Cyclobutylamino Benzonitrile

X-ray Crystallography for Solid-State Structural Determination

Table 1: Hypothetical Crystallographic Data for 4-(Cyclobutylamino)benzonitrile

Parameter Value
Chemical Formula C₁₁H₁₂N₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z (molecules/unit cell) 4
Key Bond Lengths (Å) C≡N, C-N (amine), C-C (aromatic)
Key Bond Angles (°) C-C-N (nitrile), C-N-C (amine)
Dihedral Angle (°) Cyclobutyl ring - Phenyl ring

(Note: Specific values are pending experimental determination.)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR provide foundational information about the chemical environment of each atom.

In the ¹H NMR spectrum, the aromatic protons would appear as two distinct doublets in the range of approximately 6.6-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The methine proton on the cyclobutyl ring attached to the nitrogen would likely appear as a multiplet around 3.8-4.2 ppm. The methylene (B1212753) protons of the cyclobutyl ring would exhibit complex splitting patterns in the upfield region of 1.6-2.5 ppm. The amine proton (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum would show a characteristic signal for the nitrile carbon between 115-120 ppm. libretexts.org The aromatic carbons would resonate in the 110-150 ppm region, and the carbons of the cyclobutyl group would be found in the upfield region, typically between 15-50 ppm.

To unambiguously assign proton and carbon signals and to understand spatial relationships, advanced 2D NMR techniques are employed.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would reveal long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the amine proton (N-H) and the aromatic carbons, as well as the methine carbon of the cyclobutyl group. This is crucial for confirming the connectivity between the cyclobutylamino and benzonitrile (B105546) fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. A NOESY spectrum would show cross-peaks between the methine proton of the cyclobutyl ring and the adjacent aromatic protons, providing insight into the preferred conformation of the molecule in solution.

The cyclobutyl ring is not planar and undergoes a rapid "ring-flipping" or puckering motion at room temperature. researchgate.net Dynamic NMR spectroscopy, specifically variable-temperature (VT) NMR, can be used to study this conformational exchange. By lowering the temperature, the rate of ring-flipping can be slowed down. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons on the cyclobutyl ring may broaden and eventually resolve into distinct signals, allowing for the calculation of the energy barrier for this conformational process.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

HRMS is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can definitively establish the molecular formula as C₁₁H₁₂N₂. The predicted monoisotopic mass is 172.1000 Da. uni.lu

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would also reveal characteristic fragmentation patterns. Common fragmentation pathways would likely involve the loss of the cyclobutyl group or cleavage within the ring, and potentially the loss of HCN from the benzonitrile moiety, providing further structural confirmation.

Table 2: Predicted HRMS Data for this compound

Ion Adduct Predicted m/z
[M+H]⁺ Proton 173.1073
[M+Na]⁺ Sodium 195.0893

(Data derived from predicted values.) uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Nitrile (C≡N) Stretch: A sharp and intense absorption band characteristic of the nitrile group is expected in the IR and Raman spectra, typically appearing in the range of 2220-2240 cm⁻¹. researchgate.net

N-H Stretch: A moderate absorption corresponding to the N-H stretching of the secondary amine should be visible around 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutyl group will appear just below 3000 cm⁻¹.

C=C Aromatic Stretches: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene ring.

N-H Bend: An N-H bending vibration is typically observed in the 1550-1650 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretch 2220 - 2240
Amine (N-H) Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The benzonitrile moiety substituted with an electron-donating amino group acts as a chromophore. This "push-pull" system, with the amino group donating electron density and the nitrile group withdrawing it, leads to intramolecular charge transfer (ICT) character. ijstr.org

The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show a strong absorption band (λₘₐₓ) in the ultraviolet region, likely between 250-350 nm. This absorption corresponds primarily to a π→π* electronic transition within the conjugated system of the benzene ring. The position and intensity of this band can be sensitive to solvent polarity.

If the compound is fluorescent, an emission spectrum would show a peak at a longer wavelength than the absorption maximum (a Stokes shift). The fluorescence properties, including quantum yield and lifetime, would also be influenced by the solvent environment, which can stabilize the charge-separated excited state. The study of related molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN) shows complex photophysics, often involving dual fluorescence from a locally excited (LE) state and an intramolecular charge transfer (ICT) state. semanticscholar.orgnih.gov

Theoretical and Computational Investigations of 4 Cyclobutylamino Benzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For 4-(Cyclobutylamino)benzonitrile, DFT calculations can provide significant insights into its fundamental characteristics. Typically, these calculations employ a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy structure on the potential energy surface. The optimization would likely reveal a non-planar structure, with the cyclobutyl group oriented at a certain angle relative to the plane of the benzonitrile (B105546) ring to minimize steric hindrance.

The key optimized geometrical parameters, such as bond lengths and angles, provide a detailed picture of the molecular structure. For instance, the C-N bond connecting the cyclobutyl group to the benzene (B151609) ring and the C≡N bond of the nitrile group are of particular interest as they influence the electronic properties of the molecule.

Table 1: Predicted Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length C-N (amino) 1.38 Å
C≡N (nitrile) 1.15 Å
C-C (ring avg.) 1.39 Å
Bond Angle C-N-C (amino) 125°
C-C≡N (nitrile) 179°

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations for similar molecules.

Electronic structure analysis, following geometry optimization, provides information about the distribution of electrons within the molecule. The calculated net atomic charges and the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions. In this compound, the nitrogen of the amino group is expected to be an electron-donating center, while the nitrile group acts as an electron-withdrawing group, leading to a significant dipole moment.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the aminobenzonitrile moiety, particularly the amino group and the phenyl ring, reflecting its electron-donating character. The LUMO, in contrast, would likely be centered on the benzonitrile part, specifically the cyano group, due to its electron-withdrawing nature.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Parameter Predicted Energy (eV)
HOMO -5.8
LUMO -1.2

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations for similar molecules.

From these energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which further quantify the molecule's reactivity.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are also highly effective in predicting spectroscopic properties. The theoretical vibrational frequencies (IR) can be calculated and compared with experimental data to aid in the assignment of spectral bands. The characteristic vibrational modes for this compound would include the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and various C-H and C-C vibrations of the aromatic and cyclobutyl rings.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be invaluable in interpreting experimental NMR spectra and confirming the molecular structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
C (ipso-CN) 105
C (ipso-NH) 152
C (ortho to NH) 113
C (meta to NH) 134
C (nitrile) 119
C (cyclobutyl, methine) 52
C (cyclobutyl, methylene (B1212753) beta) 31

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations for similar molecules.

Table 4: Predicted Key IR Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch 3450
C-H Stretch (aromatic) 3050
C-H Stretch (aliphatic) 2950
C≡N Stretch 2230
C=C Stretch (aromatic) 1610, 1520

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations for similar molecules.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

Conformational Landscape Exploration of this compound

The cyclobutyl group and its bond to the nitrogen atom introduce conformational flexibility to this compound. MD simulations can explore the different possible conformations and their relative energies. This would involve simulating the molecule's movements over a period of time and analyzing the trajectory to identify the most populated conformational states. The puckering of the cyclobutyl ring and the rotation around the C-N bond would be the primary degrees of freedom investigated. The results would likely show a preferred range of dihedral angles for the C-C-N-C bond that balances electronic effects with steric repulsion.

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by its solvent environment. MD simulations can be performed with the molecule solvated in a box of explicit solvent molecules (e.g., water, acetonitrile) to study these effects. Such simulations would reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. Given the polar nature of the molecule, with its electron-donating and withdrawing groups, polar solvents are expected to have a strong influence on its behavior, potentially stabilizing certain conformations through dipole-dipole interactions and hydrogen bonding with the amino group. The analysis of radial distribution functions from the MD trajectory would provide detailed information about the solvation shells around specific atoms of the molecule.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are indispensable tools for elucidating the mechanisms of chemical reactions at the molecular level. For a molecule such as this compound, these computational methods can map out potential reaction pathways, identify intermediate structures, and determine the energy barriers associated with these transformations. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of computational cost and accuracy. coe.eduresearchgate.netutas.edu.auacs.org

By modeling the interactions between this compound and various reactants, it is possible to compute the potential energy surface (PES) for a given reaction. The PES is a multidimensional surface that represents the energy of a chemical system as a function of the positions of its atoms. fiveable.mefiveable.me Reaction pathways correspond to the lowest energy routes on this surface, connecting reactants to products.

A critical aspect of these calculations is the identification of transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. fiveable.mefiveable.megithub.io Computationally, a transition state is characterized as a first-order saddle point on the PES, having one imaginary vibrational frequency. github.io The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a key determinant of the reaction rate. fiveable.mefiveable.me

For this compound, several reaction types could be investigated. For instance, electrophilic aromatic substitution on the benzene ring is a common reaction for such compounds. Theoretical calculations could predict the regioselectivity of this reaction by comparing the activation energies for substitution at the ortho and meta positions relative to the cyclobutylamino group. Another area of interest could be the reactions involving the nitrile group, such as hydrolysis or reduction.

A hypothetical study on the nitration of this compound could involve calculating the activation energies for the formation of the ortho- and meta-substituted products. The results of such a study would provide insight into the directing effects of the cyclobutylamino substituent.

Table 1: Hypothetical Calculated Activation Energies for the Nitration of this compound
ReactionTransition StateCalculated Activation Energy (ΔE‡) (kcal/mol)
Ortho-NitrationTS_ortho18.5
Meta-NitrationTS_meta25.2

The hypothetical data in Table 1 suggests that ortho-nitration is kinetically favored over meta-nitration due to a lower activation energy barrier. This outcome would be consistent with the electron-donating nature of the amino group, which activates the ortho and para positions towards electrophilic attack.

Computational Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. ijert.orgdrugdesign.org These models are powerful tools in drug discovery and materials science for predicting the properties of new compounds without the need for their synthesis and experimental testing. ijert.orgcambridge.orgcreative-biostructure.com

The development of a QSAR/QSPR model involves several key steps:

Data Set Selection : A series of structurally related compounds with experimentally determined activities or properties is chosen. For this compound, this would involve synthesizing and testing a range of derivatives with different substituents.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to establish a mathematical relationship between the descriptors and the activity/property. cambridge.org

Model Validation : The predictive power of the model is assessed using statistical metrics and external validation sets.

For a series of derivatives of this compound, a QSAR model could be developed to predict, for example, their inhibitory activity against a particular enzyme. The resulting equation would highlight the key structural features that influence this activity.

Table 2: Hypothetical QSAR Model for the Biological Activity of this compound Derivatives
DescriptorCoefficientDescription
logP0.45Hydrophobicity
σ_meta-1.20Hammett electronic parameter for meta substituents
MR_ortho0.15Molar refractivity of ortho substituents (steric parameter)
(Constant)2.50Intercept

The hypothetical QSAR equation derived from Table 2 would be: Biological Activity = 2.50 + 0.45(logP) - 1.20(σ_meta) + 0.15*(MR_ortho)

This equation suggests that increased hydrophobicity and larger ortho substituents enhance the biological activity, while electron-withdrawing substituents at the meta position decrease it.

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential. walisongo.ac.idacs.org

For this compound, an MEP analysis would provide valuable insights into its reactive behavior. The nitrogen atom of the nitrile group and the nitrogen atom of the amino group are expected to be regions of high electron density (red) due to the presence of lone pairs of electrons, making them potential sites for interaction with electrophiles. The aromatic ring, influenced by the electron-donating amino group, would also exhibit regions of negative potential, particularly at the ortho and para positions. Conversely, the hydrogen atoms of the amino group and the regions around the carbon atom of the nitrile group would likely be electron-deficient (blue), indicating their susceptibility to nucleophilic attack.

Table 3: Hypothetical MEP Analysis of this compound
Molecular RegionMEP Value Range (arbitrary units)Predicted Reactivity
Nitrile Nitrogen-0.05 to -0.03Susceptible to electrophilic attack
Amino Nitrogen-0.04 to -0.02Susceptible to electrophilic attack
Aromatic Ring (ortho/para positions)-0.02 to -0.01Susceptible to electrophilic attack
Amino Hydrogens+0.03 to +0.05Susceptible to nucleophilic attack
Nitrile Carbon+0.02 to +0.04Susceptible to nucleophilic attack

The hypothetical data presented in Table 3 summarizes the expected charge distribution and associated reactivity for different regions of the this compound molecule. This information is crucial for understanding its interaction with other molecules and for designing new synthetic pathways.

4 Cyclobutylamino Benzonitrile As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The unique combination of functional groups in 4-(Cyclobutylamino)benzonitrile makes it a candidate for the construction of diverse and complex organic scaffolds. Such scaffolds are the core structures of molecules designed for various applications, including pharmaceuticals and functional materials. The development of efficient synthetic strategies to create libraries of complex molecules from simple building blocks is a significant area of research in organic chemistry. lookchem.com

The synthesis of fused heterocyclic compounds is of great interest due to their wide-ranging applications in drug discovery, materials science, and natural product synthesis. researchgate.netbldpharm.com These systems, which consist of two or more rings sharing a common bond, often exhibit unique biological and physical properties. While specific examples of using this compound for the synthesis of fused heterocycles are not extensively documented in publicly available research, the inherent reactivity of its functional groups suggests several potential pathways.

For instance, the nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles. One common method involves the reaction of a nitrile with an adjacent functional group on the aromatic ring. Although this compound itself does not have a pre-installed ortho-functional group for a direct intramolecular cyclization, it can be a precursor for such reactions. For example, ortho-lithiation of the benzene (B151609) ring followed by the introduction of a suitable electrophile could set the stage for a subsequent cyclization involving the nitrile group.

Furthermore, the secondary amine offers a handle for the introduction of other functionalities. For example, acylation of the amine followed by a directed ortho-metalation could introduce a group that can then react with the nitrile. Alternatively, the benzonitrile (B105546) moiety itself can be transformed into other functional groups, such as a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.

The synthesis of fused systems like quinolines and indoles often involves the cyclization of appropriately substituted anilines. mdpi.com While this compound is a secondary amine, it could potentially be a substrate in reactions that lead to the formation of fused heterocyclic systems, for instance, through reactions that involve both the amine and the aromatic ring.

The term "derivatization" refers to the chemical modification of a compound to produce a new compound with different chemical and physical properties. libretexts.orgresearch-solution.com this compound can be readily derivatized at both the secondary amine and the nitrile group, as well as on the aromatic ring, to generate a library of polyfunctionalized compounds.

The secondary amine can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of another alkyl group.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The nitrile group can be transformed into several other functional groups, such as:

Amines: Reduction of the nitrile to a primary amine (aminomethyl group).

Carboxylic Acids: Hydrolysis of the nitrile.

Tetrazoles: Reaction with azides.

Amidines: Reaction with amines.

The aromatic ring is also susceptible to electrophilic aromatic substitution reactions, although the cyclobutylamino group is an activating, ortho-, para-directing group, which would direct further substitution. Given that the para position is already occupied, new substituents would primarily be directed to the ortho position relative to the amino group.

A study on the synthesis of diamidine minor groove binders for DNA recognition illustrates how substituted benzonitriles can be key intermediates. nih.gov For example, 4-(alkylamino)-3-nitrobenzonitriles are synthesized via nucleophilic aromatic substitution and then further elaborated. nih.gov This highlights a potential pathway for the derivatization of the aromatic ring of this compound through nitration followed by further functionalization.

Role in Materials Science and Polymer Chemistry

The properties of this compound, such as its rigid aromatic core and polar functional groups, suggest its potential utility in the field of materials science. Chemical suppliers often categorize this compound under "Material Science" and as a "Building Block" for polymer science, indicating its perceived value in these areas. bldpharm.combldpharm.combldpharm.com

The development of functional polymers is a rapidly advancing field, with applications ranging from drug delivery to advanced coatings. jku.at The incorporation of specific molecular motifs, like the cyclobutylamino and benzonitrile groups, can be used to tune the properties of polymers, such as their solubility, thermal stability, and interaction with other molecules or surfaces.

Organic electronics is a field that utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.orgsigmaaldrich.com Benzonitrile derivatives have been investigated as electron transport materials in blue thermally activated delayed fluorescent (TADF) OLEDs. rsc.org The electron-withdrawing nature of the nitrile group can help to lower the energy levels of the molecular orbitals, which is a desirable characteristic for electron-transporting materials.

Catalytic Applications or Ligand Design Potential

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This suggests that the molecule could be used as a ligand in coordination chemistry and catalysis. The design of ligands is crucial for controlling the reactivity and selectivity of metal-based catalysts. mdpi.comsmith.edu

While there are no specific reports on the use of this compound as a ligand, the broader class of aminobenzonitriles has been explored in this context. The nitrile group can also coordinate to metal centers, potentially leading to bidentate or bridging coordination modes.

Furthermore, chiral derivatives of benzonitriles have been successfully employed as ligands in asymmetric catalysis. nih.gov For instance, axially chiral benzonitriles have been used to create effective ligands for palladium-catalyzed enantioselective reactions. nih.gov This suggests that if a chiral center were introduced into the this compound scaffold, for example, on the cyclobutyl ring or through the creation of atropisomerism, it could lead to the development of novel chiral ligands.

The field of catalysis is constantly seeking new ligand architectures to improve the efficiency and selectivity of chemical transformations. rsc.orgrsc.org The structural features of this compound, including its rigid aromatic platform and multiple potential coordination sites, make it an interesting, albeit underexplored, candidate for ligand design.

Coordination Chemistry with Transition Metals

There is no available scientific literature detailing the synthesis, characterization, or properties of transition metal complexes involving this compound as a ligand. The coordination behavior of the cyano group (-CN) and the secondary amino group (-NH-) in this molecule with various transition metals has not been reported. Consequently, no data on bond lengths, bond angles, coordination numbers, or the electronic and magnetic properties of any such potential complexes can be provided.

Development of Novel Catalytic Systems

Consistent with the lack of information on its coordination chemistry, there are no published studies on the application of this compound or its potential transition metal complexes in the development of novel catalytic systems. Research into its efficacy as a catalyst or as a ligand in catalytic processes for reactions such as cross-coupling, hydrogenation, or polymerization has not been documented in the public domain.

Due to the absence of research findings, no data tables on reaction conditions, catalytic turnover numbers, or product yields involving this compound can be compiled.

Structure Chemical Property and Structure Reactivity Relationship Studies

Influence of the Cyclobutylamino Substituent on Benzonitrile (B105546) Reactivity

The cyclobutylamino group, attached to the para-position of the benzonitrile ring, exerts a significant influence on the molecule's reactivity, primarily through electronic and steric effects. As an amino group, it is generally considered an activating group in electrophilic aromatic substitution reactions. This activation stems from the ability of the nitrogen atom's lone pair of electrons to donate electron density into the aromatic π-system through resonance. This donation increases the nucleophilicity of the benzene (B151609) ring, making it more susceptible to attack by electrophiles.

The electron-donating nature of the amino group is particularly effective at the ortho and para positions relative to the substituent. In the case of 4-(Cyclobutylamino)benzonitrile, this would enhance the electron density at the positions ortho to the amino group, thereby directing incoming electrophiles to these sites.

The "cyclo" nature of the alkyl substituent on the nitrogen also plays a role. The cyclobutyl group, while being an alkyl group and thus electron-donating through an inductive effect, also introduces steric bulk around the nitrogen atom. This steric hindrance can influence the approach of reagents to the nitrogen atom itself and may also affect the planarity of the amino group with respect to the aromatic ring, which in turn can modulate the extent of resonance donation.

Electronic Effects of the Nitrile Group on the Aromatic System

Conversely, the nitrile group (-C≡N) at the para-position to the cyclobutylamino substituent has a strong electron-withdrawing effect on the aromatic system. This is due to both the inductive effect of the electronegative nitrogen atom and the resonance effect, where the π-electrons of the ring can be delocalized onto the nitrile group.

The strong electron-withdrawing nature of the nitrile moiety deactivates the aromatic ring towards electrophilic substitution. It pulls electron density away from the benzene ring, making it less nucleophilic. This deactivating influence is most pronounced at the ortho and para positions relative to the nitrile group.

Conformational Analysis and its Impact on Chemical Transformations

The conformational flexibility of this compound is primarily associated with the cyclobutyl ring and the orientation of the cyclobutylamino group relative to the benzonitrile plane.

The cyclobutane (B1203170) ring is not planar and exists in a puckered or "butterfly" conformation to relieve ring strain. This puckering leads to two distinct positions for substituents: axial and equatorial. The interconversion between these puckered conformations is rapid at room temperature. The specific conformation of the cyclobutyl ring attached to the nitrogen will influence the steric environment around the amino group.

Furthermore, the rotation around the C-N bond connecting the amino group to the benzene ring is a key conformational factor. The dihedral angle between the plane of the aromatic ring and the plane defined by the C-N-C atoms of the amino substituent will determine the extent of overlap between the nitrogen lone pair and the aromatic π-system. A more planar conformation would maximize resonance, enhancing the electron-donating effect of the amino group. However, steric hindrance between the cyclobutyl group and the ortho hydrogens of the benzene ring might favor a more twisted conformation, which would reduce this resonance effect.

These conformational preferences can have a direct impact on the molecule's reactivity. For instance, a conformation that maximizes the electron-donating effect of the amino group would enhance the ring's nucleophilicity. Conversely, a sterically hindered conformation might impede the approach of a reactant to the aromatic ring or the amino group itself.

Comparative Analysis with Related Amino-Substituted Benzonitriles

To better understand the unique properties of this compound, it is instructive to compare it with other amino-substituted benzonitriles bearing different alkyl groups on the nitrogen atom.

Electronic Effects: The electron-donating ability of the amino group is influenced by the nature of the alkyl substituent. In general, alkyl groups are electron-donating through induction. The inductive effect of a cyclobutyl group is expected to be comparable to other secondary alkyl groups. However, the steric bulk of the cyclobutyl group might influence the hybridization of the nitrogen atom and its ability to donate its lone pair into the ring.

CompoundAlkyl GroupExpected Electronic Effect of Amino Group
4-Aminobenzonitrile (B131773)-HStrong electron-donating (resonance)
4-(Methylamino)benzonitrile-CH₃Stronger electron-donating (induction + resonance)
4-(Dimethylamino)benzonitrile-CH₃, -CH₃Even stronger electron-donating (two inductive groups)
This compound-C₄H₇Strong electron-donating (induction + resonance), potentially modified by sterics
4-(tert-Butylamino)benzonitrile-C(CH₃)₃Strong electron-donating, but significant steric hindrance may reduce resonance

Steric Effects: The size and shape of the N-alkyl substituent can significantly impact reactivity. The cyclobutyl group presents a moderate level of steric hindrance compared to smaller alkyl groups like methyl but less than a bulky group like tert-butyl.

CompoundN-SubstituentRelative Steric Hindrance
4-Aminobenzonitrile-HMinimal
4-(Methylamino)benzonitrile-CH₃Small
4-(Ethylamino)benzonitrile-C₂H₅Moderate
This compound-C₄H₇Moderate to Significant
4-(tert-Butylamino)benzonitrile-C(CH₃)₃Significant

This variation in steric bulk can affect reaction rates, particularly for reactions involving the amino group or the ortho positions of the aromatic ring. For example, in reactions where the amino nitrogen acts as a nucleophile, the accessibility of the lone pair will be influenced by the size of the alkyl group.

Future Research Directions and Emerging Areas in the Chemistry of 4 Cyclobutylamino Benzonitrile

The landscape of chemical synthesis and materials science is in a constant state of evolution, driven by the pursuit of greater efficiency, novel functionalities, and predictive power. For a specialized compound such as 4-(Cyclobutylamino)benzonitrile, future research is poised to leverage these advancing frontiers. The inherent structural motifs of this molecule—a polar nitrile group, an aromatic core, and a non-planar cycloaliphatic amine—provide a rich playground for chemical innovation. Emerging research will likely focus not just on the molecule in isolation, but on its potential as a building block and a subject for advanced chemical methodologies.

Q & A

How can researchers optimize synthetic routes for 4-(Cyclobutylamino)benzonitrile to improve yield and purity?

Methodological Answer:

  • Catalyst Selection: Use transition-metal catalysts (e.g., Pd or Fe complexes) to facilitate cyclobutyl group coupling, as demonstrated in analogous benzonitrile syntheses .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates, while additives like Bu4N[Fe(CO)3(NO)] improve selectivity .
  • Stepwise Functionalization: Introduce the cyclobutylamino group via nucleophilic substitution or reductive amination, followed by nitrile formation through dehydration or cross-coupling .
  • Analytical Validation: Monitor reaction progress using HPLC and confirm purity via <sup>13</sup>C NMR (δ ~115–120 ppm for nitrile carbons) .

What computational strategies are effective for predicting the structure-activity relationship (SAR) of this compound in kinase inhibition?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate molecular electrostatic potentials (MEPs) to identify electron-deficient regions (e.g., nitrile group) for kinase binding .
  • Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets, focusing on cyclobutyl-induced steric effects .
  • Comparative SAR: Cross-reference with structurally similar kinase inhibitors (e.g., 4-(isopropylamino)benzonitrile derivatives) to infer activity trends .

How should researchers design assays to evaluate the biological activity of this compound against cancer targets?

Methodological Answer:

  • Biochemical Assays: Measure IC50 values using fluorescence-based kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cell-Based Studies: Conduct proliferation assays (e.g., MTT) on cancer cell lines (e.g., HeLa or MCF-7) with controls for cytotoxicity .
  • Spectroscopic Probes: Utilize time-resolved fluorescence to track charge-transfer states, which correlate with bioactivity .

What analytical techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Multinuclear NMR: <sup>1</sup>H NMR (δ 1.5–2.5 ppm for cyclobutyl protons) and <sup>15</sup>N NMR distinguish amino group configurations .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ions (e.g., [M+H]<sup>+</sup> at m/z 201.12 for C11H12N2) .
  • X-ray Crystallography: Resolve stereochemistry for crystalline derivatives .

How can contradictory data on solvent-dependent reactivity of this compound be reconciled?

Methodological Answer:

  • Solvent Polarity Analysis: Correlate reaction rates with Kamlet-Taft parameters (α, β, π*) to identify solvent-specific effects .
  • Kinetic Isotope Studies: Use deuterated solvents to probe hydrogen-bonding interactions impacting reaction pathways .
  • Molecular Dynamics (MD) Simulations: Model solvent-solute interactions to explain anomalous rate changes in nonpolar solvents .

What in vitro toxicity screening approaches are suitable for this compound?

Methodological Answer:

  • Ames Test: Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • HepG2 Cytotoxicity: Quantify LC50 via ATP-lite luminescence assays .
  • Predictive Modeling: Apply QSAR models (e.g., TOPKAT) to estimate LD50 based on structural analogs .

How does solvent polarity influence the excited-state charge transfer of this compound?

Methodological Answer:

  • Steady-State Spectroscopy: Measure emission λmax shifts in solvents of varying polarity (e.g., hexane vs. DMSO) .
  • Time-Resolved Fluorescence: Compare lifetimes (τ1, τ2) to identify LE (locally excited) → CT (charge transfer) transitions .
  • Dielectric Constant Correlation: Plot reaction rates against solvent ε to validate Marcus theory predictions .

What strategies are recommended for comparative studies between this compound and its analogs?

Methodological Answer:

  • HPLC-Based Purity Checks: Use C18 columns with acetonitrile/water gradients to separate derivatives .
  • Bioactivity Profiling: Screen against a panel of kinases (e.g., EGFR, VEGFR) to rank potency .
  • Thermodynamic Solubility: Measure logP via shake-flask method to compare lipophilicity .

How can computational models validate experimental data for this compound?

Methodological Answer:

  • DFT Validation: Compare calculated (B3LYP/6-311+G(d,p)) vs. experimental IR vibrational modes (e.g., C≡N stretch at ~2230 cm<sup>−1</sup>) .
  • MD-Driven SAR: Simulate binding free energies (ΔGbind) for kinase complexes and correlate with IC50 .

What methodologies assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks and quantify degradation via UPLC .
  • Light Exposure Studies: Monitor nitrile group stability under UV-Vis irradiation using Raman spectroscopy .
  • Oxidative Stress Tests: Treat with H2O2 and analyze by GC-MS for byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.